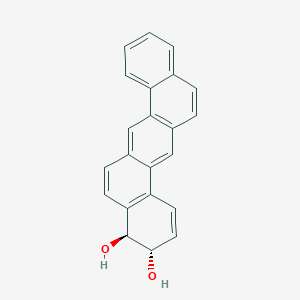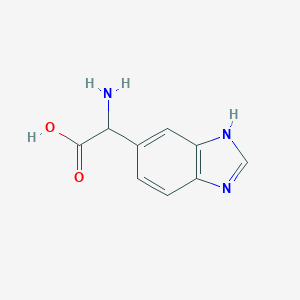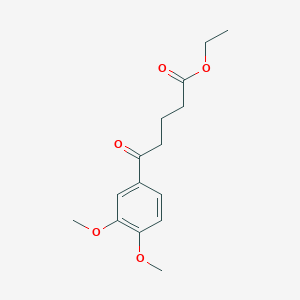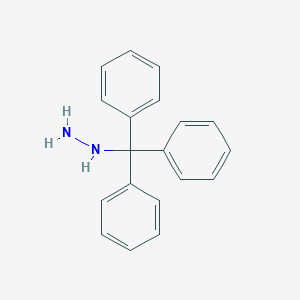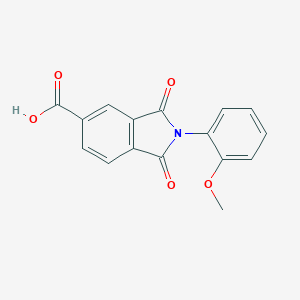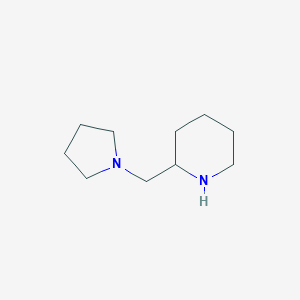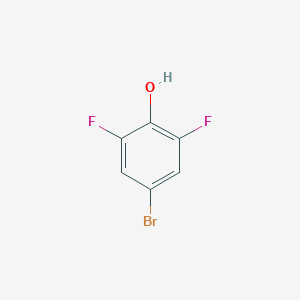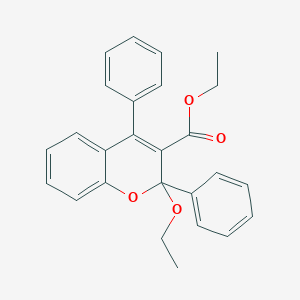
2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester, also known as ethyl 2-ethoxy-2-(2,4-diphenyl-2,3-dihydro-1H-pyrazol-3-yl) acetate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzopyran derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester 2-ethoxy-2-(2,4-diphenyl-2,3-dihydro-1H-pyrazol-3-yl) acetate is not fully understood. However, it is believed to exert its biological activities by inhibiting the production of pro-inflammatory cytokines and prostaglandins.
Biochemische Und Physiologische Effekte
Ethyl 2-ethoxy-2-(2,4-diphenyl-2,3-dihydro-1H-pyrazol-3-yl) acetate has been found to exhibit various biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokines: Ethyl 2-ethoxy-2-(2,4-diphenyl-2,3-dihydro-1H-pyrazol-3-yl) acetate has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Inhibition of prostaglandins: Ethyl 2-ethoxy-2-(2,4-diphenyl-2,3-dihydro-1H-pyrazol-3-yl) acetate has been found to inhibit the production of prostaglandins, which are known to play a key role in inflammation, pain, and fever.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester 2-ethoxy-2-(2,4-diphenyl-2,3-dihydro-1H-pyrazol-3-yl) acetate in lab experiments include its ability to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the use of 2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester 2-ethoxy-2-(2,4-diphenyl-2,3-dihydro-1H-pyrazol-3-yl) acetate in scientific research, including:
1. Development of novel anti-inflammatory drugs: Ethyl 2-ethoxy-2-(2,4-diphenyl-2,3-dihydro-1H-pyrazol-3-yl) acetate can serve as a lead compound for the development of novel anti-inflammatory drugs.
2. Investigation of its mechanism of action: Further studies are needed to fully understand the mechanism of action of 2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester 2-ethoxy-2-(2,4-diphenyl-2,3-dihydro-1H-pyrazol-3-yl) acetate.
3. Evaluation of its toxicity: Further studies are needed to evaluate the toxicity of 2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester 2-ethoxy-2-(2,4-diphenyl-2,3-dihydro-1H-pyrazol-3-yl) acetate.
4. Development of drug delivery systems: Ethyl 2-ethoxy-2-(2,4-diphenyl-2,3-dihydro-1H-pyrazol-3-yl) acetate can be incorporated into drug delivery systems to improve its pharmacokinetic properties.
Conclusion:
In conclusion, 2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester 2-ethoxy-2-(2,4-diphenyl-2,3-dihydro-1H-pyrazol-3-yl) acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound exhibits various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. However, further studies are needed to fully understand its mechanism of action and evaluate its toxicity. Ethyl 2-ethoxy-2-(2,4-diphenyl-2,3-dihydro-1H-pyrazol-3-yl) acetate can serve as a lead compound for the development of novel anti-inflammatory drugs and can be incorporated into drug delivery systems to improve its pharmacokinetic properties.
Synthesemethoden
The synthesis of 2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester 2-ethoxy-2-(2,4-diphenyl-2,3-dihydro-1H-pyrazol-3-yl) acetate can be achieved through a multi-step reaction process. The initial step involves the reaction of 2,4-diphenyl-2,3-dihydro-1H-pyrazol-3-one with 2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester bromoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a cyclization reaction in the presence of a catalyst such as p-toluenesulfonic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-ethoxy-2-(2,4-diphenyl-2,3-dihydro-1H-pyrazol-3-yl) acetate has been found to exhibit various biological activities, making it a potential candidate for scientific research. Some of the applications of this compound include:
1. Anti-inflammatory activity: Ethyl 2-ethoxy-2-(2,4-diphenyl-2,3-dihydro-1H-pyrazol-3-yl) acetate has been found to exhibit significant anti-inflammatory activity in various animal models. This activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Analgesic activity: Ethyl 2-ethoxy-2-(2,4-diphenyl-2,3-dihydro-1H-pyrazol-3-yl) acetate has also been found to exhibit significant analgesic activity in various animal models. This activity is attributed to its ability to inhibit the production of prostaglandins, which are known to play a key role in pain sensation.
3. Antipyretic activity: Ethyl 2-ethoxy-2-(2,4-diphenyl-2,3-dihydro-1H-pyrazol-3-yl) acetate has been found to exhibit significant antipyretic activity in various animal models. This activity is attributed to its ability to inhibit the production of prostaglandins, which are known to play a key role in fever induction.
Eigenschaften
CAS-Nummer |
19723-39-8 |
|---|---|
Produktname |
2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester |
Molekularformel |
C26H24O4 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
ethyl 2-ethoxy-2,4-diphenylchromene-3-carboxylate |
InChI |
InChI=1S/C26H24O4/c1-3-28-25(27)24-23(19-13-7-5-8-14-19)21-17-11-12-18-22(21)30-26(24,29-4-2)20-15-9-6-10-16-20/h5-18H,3-4H2,1-2H3 |
InChI-Schlüssel |
CCRDIEHZFWQCPL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2OC1(C3=CC=CC=C3)OCC)C4=CC=CC=C4 |
Kanonische SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2OC1(C3=CC=CC=C3)OCC)C4=CC=CC=C4 |
Synonyme |
2-Ethoxy-2,4-diphenyl-2H-1-benzopyran-3-carboxylic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



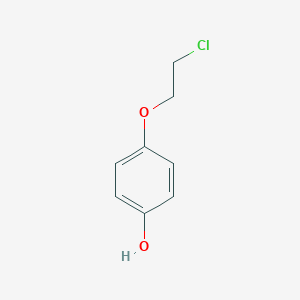
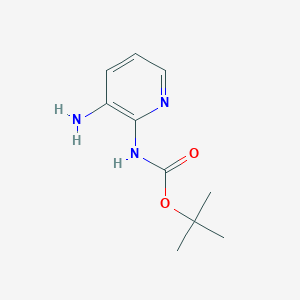
![1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B12397.png)
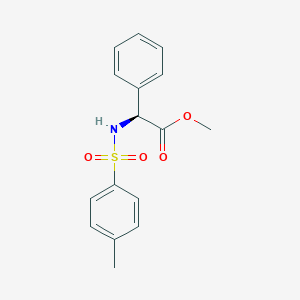
![1-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12399.png)

